
(2-Benzyloxycarbonylamino-ethyl)-methyl-carbamic acid tert-butyl ester
Overview
Description
Enantioselective Synthesis Analysis
The synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for CCR2 antagonists, involves an iodolactamization as a crucial step. This process yields a highly functionalized compound with a specific stereochemistry, which is significant for the activity of the resulting antagonists .
Molecular Structure Analysis
In the study of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, single crystal X-ray diffraction revealed the non-planar conformation of the molecule, except for the carbazole moiety. The crystal packing is stabilized by intermolecular hydrogen bonding and weak C–H···π and π–π stacking interactions, which are essential for understanding the compound's behavior in solid-state .
Chemical Reactions Analysis
The synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate showcases the alkylation of N-(diphenylmethylene)glycine tert-butyl ester as a key step. The boronic acid analog of aspartic acid obtained through this synthesis is important for the development of dipeptides with potential biological activities .
Physical and Chemical Properties Analysis
The compound 2-(1-tert-Butoxycarbonylamino-2-methyl-butyl)-thiazole-4-carboxylic acid methyl ester, a chiral unit of a novel cyclic depsipeptide, was synthesized with an enantiomeric excess (ee) value of up to 98%. This high level of stereochemical purity is crucial for the biological activity of the depsipeptide, which has shown moderate cytotoxicity against certain cancer cell lines .
The directed hydrogenation of 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylic acid methyl esters to yield single diastereomers demonstrates the selectivity of the hydrogenation process. This selectivity is important for obtaining compounds with the desired stereochemistry, which can influence their biological activity .
Scientific Research Applications
Synthesis of Pyrrolo[2,1-a]isoquinolines : A study by Garcia et al. (2006) demonstrated the synthesis of amines and succinimides using derivatives similar to (2-Benzyloxycarbonylamino-ethyl)-methyl-carbamic acid tert-butyl ester. This research is significant in the field of asymmetric synthesis of complex organic structures (Garcia, Arrasate, Lete, & Sotomayor, 2006).
Conversion to Acid Chlorides : The research by Greenberg and Sammakia (2017) explored the conversion of tert-butyl esters to acid chlorides using thionyl chloride, indicating the reactivity and potential for transformation of similar ester compounds (Greenberg & Sammakia, 2017).
Deprotection of Benzyl Esters : Khurana and Arora (2009) demonstrated the chemoselective cleavage of benzyl esters like (2-Benzyloxycarbonylamino-ethyl)-methyl-carbamic acid tert-butyl ester, highlighting its stability and reactivity in various chemical reactions (Khurana & Arora, 2009).
Anionic Ring-Opening Polymerization : Sanda, Kamatani, and Endo (2001) investigated the anionic ring-opening polymerization of amino acid-derived cyclic carbonates, including derivatives of (2-Benzyloxycarbonylamino-ethyl)-methyl-carbamic acid tert-butyl ester, for producing polycarbonates (Sanda, Kamatani, & Endo, 2001).
Synthesis of Spirocyclic Indoline Lactone : Hodges, Wang, and Riley (2004) conducted research on the base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate, a compound structurally related to (2-Benzyloxycarbonylamino-ethyl)-methyl-carbamic acid tert-butyl ester. This study is relevant for the synthesis of complex organic molecules (Hodges, Wang, & Riley, 2004).
properties
IUPAC Name |
tert-butyl N-methyl-N-[2-(phenylmethoxycarbonylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)18(4)11-10-17-14(19)21-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDFCHOFEPUJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001135254 | |
| Record name | 1,1-Dimethylethyl N-methyl-N-[2-[[(phenylmethoxy)carbonyl]amino]ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001135254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzyloxycarbonylamino-ethyl)-methyl-carbamic acid tert-butyl ester | |
CAS RN |
180976-10-7 | |
| Record name | 1,1-Dimethylethyl N-methyl-N-[2-[[(phenylmethoxy)carbonyl]amino]ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180976-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-methyl-N-[2-[[(phenylmethoxy)carbonyl]amino]ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001135254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



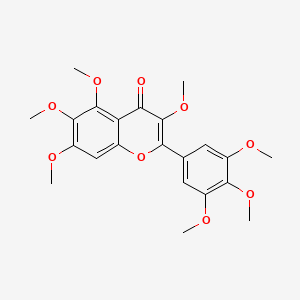



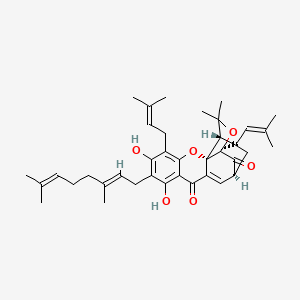

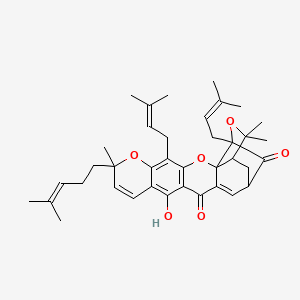

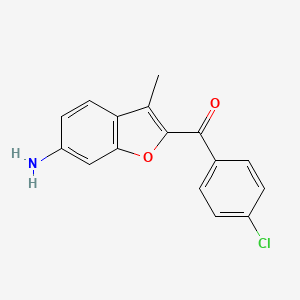
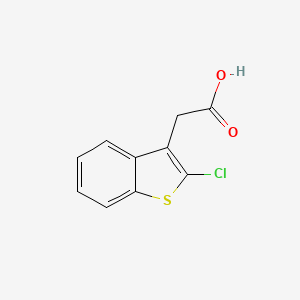
![3-(1,3-Benzodioxol-5-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B3034432.png)
![5-(2,5-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3034437.png)

